Tris(perfluorobutanesulfonyl)methane
Overview
Description
Tris(perfluorobutanesulfonyl)methane is a chemical compound with the molecular formula C13HF27O6S3. It is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Tris(perfluorobutanesulfonyl)methane, also known as Triflidic acid, is an organic superacid . It is one of the strongest known carbon acids and is among the strongest Brønsted acids in general . Its primary targets are the molecules or structures that can be protonated, due to its superacid nature .
Mode of Action
The compound’s interaction with its targets primarily involves protonation, a process where a proton (H+) is donated to a target molecule . This can result in significant changes to the target molecule, including changes in its reactivity, structure, and function .
Biochemical Pathways
As a superacid, it can potentially influence a wide range of biochemical reactions that involve proton transfer .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific targets and pathways involved. As a superacid, it can potentially alter the properties and functions of target molecules through protonation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its superacid properties may be affected by factors such as pH and temperature . Additionally, its stability and reactivity could be influenced by the presence of other chemicals in the environment.
Preparation Methods
The synthesis of Tris(perfluorobutanesulfonyl)methane typically involves the reaction of a methylmagnesium halide with perfluoroalkanesulfonyl fluoride. This reaction produces a reaction mixture, which is then reacted with alkali metal halides, quaternary ammonium salts, or quaternary phosphonium salts to yield the desired product . The process is efficient and yields high purity this compound.
Chemical Reactions Analysis
Tris(perfluorobutanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It can undergo substitution reactions where the perfluorobutanesulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(perfluorobutanesulfonyl)methane is widely used in scientific research due to its unique properties:
Biology: Its stability and reactivity make it useful in biochemical research, particularly in studies involving fluorinated biomolecules.
Comparison with Similar Compounds
Tris(perfluorobutanesulfonyl)methane is unique compared to other similar compounds due to its high fluorine content and stability. Similar compounds include:
Tris(perfluoroalkanesulfonyl)methane: These compounds have similar structures but differ in the length of the perfluoroalkyl chains.
Tris(pentafluorophenyl)borane: Another fluorinated compound used as a Lewis acid catalyst.
The uniqueness of this compound lies in its specific combination of thermal stability, chemical resistance, and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFXEGCFPAWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF27O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896722 | |
Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182505-69-7 | |
Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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